molecular formula C14H14NO2+ B371194 1-[4-(Methoxycarbonyl)benzyl]pyridinium

1-[4-(Methoxycarbonyl)benzyl]pyridinium

Cat. No.: B371194
M. Wt: 228.27g/mol
InChI Key: JDWPSAGFMQLNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methoxycarbonyl)benzyl]pyridinium is a quaternary ammonium salt of interest in chemical research and development. While specific studies on this exact compound are limited, its structure places it within a class of pyridinium salts known for their utility in organic synthesis and as potential ionic liquids . Related pyridinium compounds have demonstrated significant value as catalysts in key organic transformations, such as the Mannich reaction for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry . The structural motif of a methoxycarbonyl group attached to a benzyl-pyridinium core suggests potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) . The mechanism of action for such compounds often involves their properties as ionic liquids or phase-transfer catalysts, facilitating reactions by improving solubility or stabilizing intermediates . Researchers exploring new catalytic systems or developing novel synthetic routes for drug discovery may find this compound particularly useful. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14NO2+

Molecular Weight

228.27g/mol

IUPAC Name

methyl 4-(pyridin-1-ium-1-ylmethyl)benzoate

InChI

InChI=1S/C14H14NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1

InChI Key

JDWPSAGFMQLNGS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C[N+]2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[N+]2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Structural Variations and Physicochemical Properties

Pyridinium derivatives are often modified at the N-substituent or the aromatic ring to tune their properties. Below is a comparative analysis of key analogs:

Compound Name Substituent on Benzyl/Pyridinium Key Properties Biological Activity/Application
1-[4-(Methoxycarbonyl)benzyl]pyridinium 4-(–COOCH₃) on benzyl High polarity, moderate lipophilicity; stable in aqueous media Intermediate for drug synthesis
1-Ethyl-4-(methoxycarbonyl)pyridinium Ethyl on pyridinium Lower molecular weight; increased solubility in organic solvents Catalyst in organic reactions
HPP+ (4-(4-chlorophenyl)-pyridinium) 4-Cl on benzyl Enhanced lipophilicity; strong mitochondrial toxicity Neurotoxin (dopaminergic system)
Compound 5 (Choline kinase inhibitor) 4-(dimethylamino)pyridinium Cationic head for enzyme binding; high affinity for ATP-binding pockets Anticancer activity (ChoKα inhibition)
7j (Nitro-substituted analog) 4-NO₂ on benzyl Electron-withdrawing effects; redox-active Antimicrobial/antioxidant potential

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The methoxycarbonyl group in this compound stabilizes the positive charge on the pyridinium ring, enhancing solubility compared to hydrophobic analogs like HPP+ .
  • Biological Activity: Substituents like nitro (7j) or chloro (HPP+) increase bioactivity but may elevate toxicity. For example, HPP+ inhibits mitochondrial respiration 13-fold more potently than MPP+ (IC₅₀ = 12 μM vs. 160 μM) .
  • Cationic Head Modifications: The dimethylamino group in Compound 5 improves binding to choline kinase via charge interactions, whereas the methoxycarbonyl group may favor different target interactions .

Toxicity and Pharmacological Profiles

  • Neurotoxicity: HPP+ and MPP+ exhibit differential neurotoxic effects; HPP+ preferentially targets serotonergic neurons, while MPP+ is dopaminergic .
  • Mitochondrial Inhibition: The methoxycarbonyl group in this compound likely reduces mitochondrial toxicity compared to chlorinated analogs, as EWGs may diminish membrane permeability .

Q & A

Advanced Research Question

  • Antimicrobial Assays : Conduct broth microdilution tests (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds lacking the methoxycarbonyl group .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Structural analogs with bulkier substituents may show reduced toxicity.
  • Structure-Activity Relationship (SAR) : Modify the benzyl or pyridinium moieties and correlate changes with bioactivity trends.

How can computational modeling aid in understanding the electronic properties of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding affinities.
  • Validation : Compare computed UV-Vis spectra with experimental data to confirm model accuracy .

How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Q. Data Contradiction Analysis

  • Source Identification : Check solvent effects (e.g., DMSO vs. CDCl₃ shifts NMR peaks) and purity (HPLC ≥95%).
  • Reproducibility : Repeat experiments under standardized conditions (temperature, concentration).
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.